N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, also known as CTMP, is a novel synthetic compound that has gained significant attention in the field of scientific research. It belongs to the family of phenylpropenamide derivatives and has shown potential in various applications, including cancer research, neurological disorders, and drug addiction.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Derivatives
Research on related compounds emphasizes the importance of synthesis and characterization in understanding the properties and applications of such chemicals. For example, a study detailed the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the utility of these processes in identifying potential applications in various fields, including materials science and pharmaceutical research (Özer et al., 2009).
Applications in Materials Science
Corrosion Inhibitors
Certain acrylamide derivatives have been explored for their corrosion inhibition properties, suggesting potential applications in protecting metals against corrosion. This includes research on acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, pointing to their usefulness in industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Photophysical and Electrochemical Applications
Mechanofluorochromic Properties
Studies on 3-aryl-2-cyano acrylamide derivatives have revealed interesting mechanofluorochromic properties, with implications for the development of new materials for sensors and optoelectronic devices. The distinct stacking modes and molecular interactions of these derivatives influence their luminescence and could inform the design of advanced functional materials (Song et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, immune response, and cell signaling .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Compounds with similar structures have been found to exert a variety of effects, including anti-inflammatory, immunomodulatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds .
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-26-16-7-6-14(9-15(16)19)24-17(25)12(10-23)8-11-2-4-13(5-3-11)18(20,21)22/h2-9H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWTAXPFRADEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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